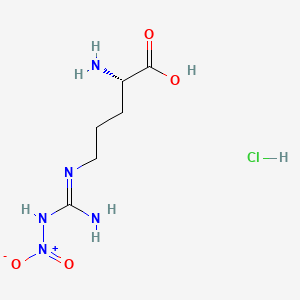
1-(5-Chloropyridin-3-yl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Chloropyridin-3-yl)ethanol is an organic compound that belongs to the class of chloropyridines This compound features a pyridine ring substituted with a chlorine atom at the 5-position and an ethanol group at the 3-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-(5-Chloropyridin-3-yl)ethanol can be synthesized through several methods. One common approach involves the reduction of 1-(5-chloropyridin-3-yl)ethanone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically takes place in an inert solvent like tetrahydrofuran (THF) or ethanol under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale reduction processes using similar reducing agents but optimized for higher yields and efficiency. The choice of solvent, temperature, and reaction time are critical factors in scaling up the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
1-(5-Chloropyridin-3-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form 1-(5-chloropyridin-3-yl)ethanone using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Substitution: Amines, thiols, typically in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3)
Major Products Formed
Oxidation: 1-(5-Chloropyridin-3-yl)ethanone
Substitution: Various substituted pyridine derivatives depending on the nucleophile used
Applications De Recherche Scientifique
1-(5-Chloropyridin-3-yl)ethanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a building block for the development of pharmaceutical compounds.
Industry: Utilized in the production of materials with specific chemical properties
Mécanisme D'action
The mechanism of action of 1-(5-Chloropyridin-3-yl)ethanol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved can vary based on the specific context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(3-Chloropyridin-5-yl)ethanol: Similar structure but with different substitution pattern on the pyridine ring.
1-(5-Bromopyridin-3-yl)ethanol: Bromine atom instead of chlorine, which may result in different reactivity and properties.
1-(5-Chloropyridin-3-yl)propanol: Similar structure but with a propanol group instead of ethanol.
Uniqueness
1-(5-Chloropyridin-3-yl)ethanol is unique due to its specific substitution pattern and the presence of both a chlorine atom and an ethanol group on the pyridine ring. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
Propriétés
IUPAC Name |
1-(5-chloropyridin-3-yl)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO/c1-5(10)6-2-7(8)4-9-3-6/h2-5,10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEEHTMHSKNSCIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CN=C1)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![6-(trifluoromethyl)-1H,2H,3H-pyrrolo[3,4-c]pyridine](/img/structure/B7964255.png)





![2,4,12-triazatricyclo[7.3.0.03,7]dodeca-1,3(7),5,8,10-pentaene](/img/structure/B7964297.png)


